1-Iodo-1-nitroethane
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Overview
Description
1-Iodo-1-nitroethane is an organic compound that belongs to the family of nitro compounds It is characterized by the presence of both an iodine atom and a nitro group (-NO2) attached to the same carbon atom
Preparation Methods
1-Iodo-1-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl iodide with silver nitrite in a solvent such as diethyl ether or tetrahydrofuran. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the nitrite ion, resulting in the formation of this compound .
Chemical Reactions Analysis
1-Iodo-1-nitroethane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-nitroethanol.
Oxidation: The compound can undergo oxidation reactions to form nitroethane derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like hydroxide ions .
Scientific Research Applications
1-Iodo-1-nitroethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-1-nitroethane involves its reactivity due to the presence of both the iodine atom and the nitro group. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more electrophilic. This enhances the compound’s reactivity towards nucleophiles, facilitating various substitution and reduction reactions .
Comparison with Similar Compounds
1-Iodo-1-nitroethane can be compared to other nitroalkanes such as nitromethane, nitroethane, and 1-nitropropane. These compounds share similar reactivity patterns due to the presence of the nitro group. the presence of the iodine atom in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization .
Similar compounds include:
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Properties
CAS No. |
51771-09-6 |
---|---|
Molecular Formula |
C2H4INO2 |
Molecular Weight |
200.96 g/mol |
IUPAC Name |
1-iodo-1-nitroethane |
InChI |
InChI=1S/C2H4INO2/c1-2(3)4(5)6/h2H,1H3 |
InChI Key |
VDOPYGXUORYJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])I |
Origin of Product |
United States |
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